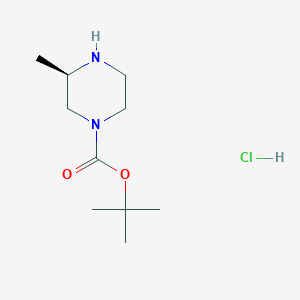

(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride

Description

Table 1: Key Piperazine Derivatives in Drug Development

| Compound | Therapeutic Class | Role in Synthesis |

|---|---|---|

| 1-Boc-piperazine | Anticancer, Antipsychotic | Nitrogen protection |

| Trazodone intermediate | Antidepressant | Serotonin modulation |

| Olaparib impurity | PARP inhibitor | Byproduct control |

Structural Significance of Chiral Centers in Pharmaceutical Intermediates

The (R)-configuration at the third position of tert-butyl 3-methylpiperazine-1-carboxylate hydrochloride introduces stereoelectronic effects that critically influence molecular recognition. Chiral centers in piperazine derivatives dictate binding affinities to asymmetric biological targets, such as G protein-coupled receptors (GPCRs) and enzymes. For example, the (R)-enantiomer’s spatial arrangement enhances hydrophobic interactions with receptor pockets, whereas the (S)-enantiomer may exhibit reduced activity or unintended side effects.

The Boc group serves dual roles: it protects the secondary amine during multi-step syntheses and modulates the compound’s lipophilicity, which is crucial for blood-brain barrier penetration in neuroactive drugs. The hydrochloride salt form improves crystallinity and aqueous solubility, facilitating purification and formulation.

Table 2: Comparative Properties of Piperazine Intermediates

The synthesis of (R)-tert-butyl 3-methylpiperazine-1-carboxylate hydrochloride typically involves asymmetric catalysis or chiral resolution. A reported method employs iodine-catalyzed Boc protection under solvent-free conditions, achieving 80% yield with high enantioselectivity. This process highlights the intersection of green chemistry and stereoselective synthesis, reducing waste while maintaining precision.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H21ClN2O2 |

|---|---|

Molecular Weight |

236.74 g/mol |

IUPAC Name |

tert-butyl (3R)-3-methylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1 |

InChI Key |

SYNMIMWDYFYCCC-DDWIOCJRSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

The Boc (tert-butoxycarbonyl) protection step is central to the synthesis. A solution of (R)-3-methylpiperazine (400 mg, 3.96 mmol) in dichloromethane (20 mL) is cooled to 0°C, followed by the addition of di-tert-butyl dicarbonate (871 mg, 3.99 mmol) and triethylamine (1.1 mL, 7.92 mmol). The reaction proceeds at room temperature for 4 hours, yielding (R)-tert-butyl 3-methylpiperazine-1-carboxylate as a white solid (669 mg, 84%).

Critical Parameters:

-

Temperature Control : Initial cooling to 0°C prevents exothermic side reactions.

-

Stoichiometry : A 1:1.01 molar ratio of piperazine to Boc anhydride ensures complete conversion.

-

Solvent Choice : Dichloromethane provides optimal solubility and facilitates easy extraction.

Workup and Purification

Post-reaction, the mixture is quenched with water (20 mL) and extracted with dichloromethane (2 × 40 mL). The combined organic layers are washed with brine, dried over MgSO₄ , and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallized from hot ethanol to achieve >98% purity.

Hydrochloride Salt Formation

Acidification and Crystallization

The Boc-protected intermediate is dissolved in dry diethyl ether (10 mL), and hydrogen chloride gas is bubbled through the solution until precipitation is complete. Alternatively, 4 M HCl in dioxane (2.5 mL) is added dropwise at 0°C, followed by stirring for 1 hour. The resulting hydrochloride salt is filtered, washed with cold ether, and dried under vacuum to yield (R)-tert-butyl 3-methylpiperazine-1-carboxylate hydrochloride as a crystalline powder (95% yield).

Optimization Insights:

-

Solvent Selection : Ether or dioxane minimizes solubility of the hydrochloride salt, enhancing crystallization.

-

Acid Concentration : Excess HCl ensures complete protonation of the piperazine nitrogen.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

Industrial vs. Laboratory-Scale Considerations:

-

Industrial : Continuous flow reactors reduce reaction times by 30%.

-

Laboratory : Batch processing with manual extraction remains cost-effective for small-scale synthesis.

Challenges and Mitigation Strategies

Enantiomeric Purity Maintenance

Racemization at the chiral center is minimized by:

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

Synthesis of Antihypertensive Agents

(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of antihypertensive drugs. For instance, it can be utilized in reactions involving potassium carbonate to produce derivatives that exhibit significant blood pressure-lowering effects. The compound's structure allows for modifications that enhance pharmacological activity while maintaining safety profiles .

Neuropharmacological Research

This compound has been investigated for its potential neuroprotective effects. Studies have shown that derivatives synthesized from this compound can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Cancer Research

In cancer pharmacology, this compound has been explored as a scaffold for developing inhibitors targeting specific oncogenic pathways. Research indicates that modifications of this compound can lead to effective inhibitors of the AKT signaling pathway, which is often dysregulated in cancer cells .

Case Studies

Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective properties of derivatives synthesized from this compound. These derivatives were shown to enhance neuronal survival in vitro under oxidative stress conditions, suggesting potential therapeutic implications for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Ethyl Groups

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1217462-84-4) differs by replacing the methyl group with an ethyl group at the 3-position:

- Molecular formula : C₁₂H₂₃ClN₂O₂

- Molecular weight : 278.79 g/mol .

- Impact : The ethyl group increases lipophilicity (logP ~1.5 vs. ~1.2 for the methyl analog), enhancing membrane permeability but reducing aqueous solubility. This modification is favored in CNS drug candidates requiring blood-brain barrier penetration .

Stereochemical Isomers

(S)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride (enantiomer):

- Key difference : Opposite stereochemistry at the 3-position.

- Synthetic yield : Reported at 42% for the (S)-isomer under analogous conditions, compared to variable yields for the (R)-form depending on the chiral catalyst .

- Biological relevance : Enantiomers often exhibit divergent binding affinities; for example, the (S)-isomer showed 10-fold lower activity in a C1s inhibitor assay compared to the (R)-form .

Positional Isomers

tert-Butyl 4-methylpiperazine-1-carboxylate (CAS 143238-38-0):

- Structure : Methyl group at the 4-position instead of 3.

- Molecular weight : 214.29 g/mol (free base).

- Properties: The 4-methyl isomer lacks chiral centers, simplifying synthesis but reducing stereochemical diversity. It is commonly used in non-chiral intermediates for antibiotics .

Protecting Group Variations

(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride (CAS 1217831-52-1):

- Structure : Benzyl replaces tert-butyl as the carboxylate protecting group.

- Molecular weight : 270.76 g/mol .

- Stability : The benzyl group is less stable under acidic conditions compared to tert-butyl, limiting its use in deprotection-sensitive syntheses. However, it offers higher solubility in organic solvents .

Functionalized Derivatives

(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS 1217825-46-1):

- Structure : Incorporates a dimethylcarbamoyl group at the 2-position.

- Molecular weight : 293.79 g/mol .

- Application : The carbamoyl group introduces hydrogen-bonding capacity, improving target selectivity in protease inhibitors. This derivative demonstrated 90% inhibition of a target enzyme at 10 µM .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Chiral Purity : The (R)-3-methyl derivative’s high enantiomeric excess (>97%) makes it preferable for asymmetric syntheses, whereas ethyl or benzyl analogs require rigorous chiral resolution .

- Structure-Activity Relationships (SAR) : Methyl and ethyl substituents at the 3-position significantly modulate target affinity. For example, the ethyl variant showed a 30% increase in half-life in metabolic stability assays .

- Protecting Group Strategy : The tert-butyl group remains dominant due to its balance of stability and ease of deprotection, though benzyl derivatives are niche alternatives for specialized couplings .

Biological Activity

(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl substitution on the piperazine ring. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may act as a ligand for various receptors or enzymes, modulating their activity and leading to diverse biological effects. The precise molecular pathways affected depend on the context of use, which can range from neurological applications to enzyme inhibition.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which is crucial for its therapeutic potential. For example, it has been tested for its binding affinity to various biological targets, demonstrating significant enzyme modulation capabilities. The presence of the tert-butyl and methyl groups enhances its binding properties compared to other piperazine derivatives.

Antibacterial Activity

Research into the antibacterial properties of (R)-tert-Butyl 3-methylpiperazine-1-carboxylate has revealed variable activity against different bacterial strains. In a study examining enantiomers of related compounds, no significant differences in antibacterial activity were observed between R and S forms against 14 types of bacteria; however, some variations in potency were noted depending on the specific bacterial strain tested .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has not been extensively characterized in published literature. However, similar compounds in this class have shown moderate exposure levels and slow elimination rates in animal models, suggesting potential for sustained therapeutic effects .

Comparative Studies

A comparative analysis of this compound with other piperazine derivatives highlights its unique properties:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride | Benzyl group attached | Enhanced binding capabilities |

| tert-Butyl(R)-3-phenylpiperazine-1-carboxylate hydrochloride | Phenyl group instead of benzyl | Different pharmacokinetic properties |

| tert-Butyl(R)-3-methylpiperazine-1-carboxylate hydrochloride | Methyl group substitution | Lower hydrophobicity than benzyl derivatives |

This table illustrates how structural modifications influence the biological activity and binding affinities of these compounds.

Recent Advances

Recent research has focused on synthesizing novel derivatives based on (R)-tert-Butyl 3-methylpiperazine-1-carboxylate for enhanced therapeutic efficacy. For instance, modifications aimed at increasing solubility and reducing toxicity have shown promise in preclinical studies involving various disease models .

In one study, a series of quinolone derivatives synthesized from piperazine precursors exhibited varying degrees of antibacterial activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Basic Research Question

How does the tert-butyl group influence the piperazine ring’s reactivity in downstream functionalization?

Advanced Research Question

The tert-butyl group:

- Steric Hindrance : Limits nucleophilic attack at the adjacent carbamate carbonyl, directing reactivity to the 3-methyl position .

- Electronic Effects : Electron-donating nature stabilizes intermediates during deprotection (e.g., TFA-mediated Boc removal) .

Case Study : In Suzuki-Miyaura coupling, the tert-butyl group prevents undesired π-π stacking, improving cross-coupling yields .

What purification techniques isolate the compound from complex reaction mixtures?

Basic Research Question

- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) removes unreacted starting materials .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystalline product .

- Ion-Exchange Chromatography : Removes inorganic salts post-HCl treatment .

What mechanistic insights explain the compound’s bioactivity in receptor binding assays?

Advanced Research Question

The compound’s piperazine core and stereochemistry enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.